tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a unique spirocyclic structure that combines elements from piperidine and pyrroloimidazole, which may contribute to its biological activity.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that build the complex structure. The synthesis and characterization of such compounds are typically documented in specialized chemical literature and patents.
The compound belongs to the class of spirocyclic compounds, which are characterized by having two or more rings that share a single atom. It also falls under the category of pyrroloimidazole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate typically involves several key steps:
Technical details regarding specific reagents, solvents, and conditions such as temperature and reaction time would be critical for replicating this synthesis.
The molecular structure of tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate can be described as follows:
Detailed structural data including bond lengths, angles, and stereochemistry can be obtained through techniques such as X-ray crystallography or NMR spectroscopy. These analyses provide insights into the spatial arrangement of atoms within the molecule.
The compound can undergo various chemical reactions typical for its functional groups:
Technical details regarding reaction mechanisms, yields, and optimization conditions are crucial for understanding its chemical behavior.
The mechanism of action for tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate is not fully elucidated but is hypothesized based on its structural features:
Data from biological assays would be necessary to substantiate these claims.
Common physical properties include:
Chemical properties such as reactivity with acids or bases, stability under various conditions (light, heat), and potential decomposition products should be characterized through systematic studies.
tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate has potential applications in:
Research into its pharmacological properties could lead to significant advancements in drug development strategies.
The tert-butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate exemplifies a sophisticated spirocyclic architecture with significant three-dimensional complexity. Its core features a single quaternary carbon atom connecting a piperidine ring and a brominated pyrroloimidazole system, enforcing orthogonal ring planes that minimize conformational flexibility. This spatial arrangement is captured in the SMILES notation (CC(C)(C)OC(=O)N1CCC2(CCn3c(Br)cnc23)CC1), which reveals the tetrahedral spiro junction and the embedded bicyclic heterocycle [2] . The resulting rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to biological targets while maintaining sufficient structural diversity for optimization.
Table 1: Structural Metrics of Representative Spirocyclic Compounds
Compound | Molecular Formula | Spiro Junction Type | Ring Systems | Molecular Weight (g/mol) |
---|---|---|---|---|
Target Compound | C₁₅H₂₂BrN₃O₂ | Piperidine-Pyrroloimidazole | Bicyclic-Polycyclic | 356.26 |
tert-Butyl 4',5'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate | C₁₆H₂₃NO₃S | Piperidine-Pyrroloimidazole | Bicyclic | 309.42 |
tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | C₁₈H₂₄BrNO₂ | Indene-Piperidine | Fused Bicyclic | 366.30 |
This architecture exhibits predictable physicochemical properties: a boiling point of 484.0±35.0 °C and density of 1.48±0.1 g/cm³, attributable to the compact heterocyclic framework and bromine atom [1] [5]. Computational models indicate a pKa of 5.95±0.20, suggesting moderate basicity suitable for physiological environments [5]. The spiro system’s inherent stability against ring flattening differentiates it from planar scaffolds, enabling selective targeting of allosteric binding sites in enzymes or receptors .
Bromination at the 3'-position of the pyrroloimidazole ring transforms this spirocycle into a versatile synthetic intermediate. The carbon-bromine bond (C-Br) serves as a strategic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (boron coupling), Stille (tin coupling), and Sonogashira (acetylene coupling) [3] [5]. This reactivity is evidenced by the compound’s pricing structure, where bulk quantities (250mg–1g) command premium prices ($963–$1,879) due to its utility in constructing complex pharmacophores [1]. The bromine’s electronic influence further modulates the imidazole’s π-system, enhancing electrophilicity at adjacent positions for nucleophilic additions or cyclizations [4].
In kinase inhibitor development, brominated spirotemplates enable late-stage diversification. For example, computational studies of analogous bromoimidazoles predict high gastrointestinal absorption (GI) and blood-brain barrier (BBB) penetration, with log P values averaging 1.67–3.00 across prediction methods [4] . The bromine atom contributes to these properties by increasing lipophilicity (ClogP = 1.48) while maintaining solubility (>0.14 mg/mL), balancing membrane permeability and aqueous dissolution [4] . This balance is critical for in vivo efficacy, explaining the compound’s prevalence in oncology and CNS drug discovery pipelines.
The tert-butyloxycarbonyl (Boc) group in this architecture serves dual synthetic roles: it protects the piperidine nitrogen during functionalization of the bromoimidazole ring, and facilitates purification through crystalline intermediate formation. The Boc group’s orthogonality to other protecting groups (e.g., Fmoc, Cbz) enables multi-step sequences, as demonstrated by suppliers offering >95% purity across scales [1] [5]. Its acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the secondary amine without disrupting the spiro-fused bromoheterocycle or the C-Br bond [2] .
Table 2: Synthetic Utility of Boc-Protected Spirointermediates
Function | Reaction Conditions | Applications | Suppliers (Purity %) |
---|---|---|---|
Amine Protection | Di-tert-butyl dicarbonate, base, 0–25°C | Enables halogenation/coupling at imidazole | Labnetwork (95%), Wuxi AppTec (95%+) |
Deprotection | TFA/DCM, 0–25°C; HCl/dioxane | Free amine for salt formation or acylation | KeyOrganics, AmK Pharmaceutical |
Crystallization Control | Alcoholic solvents | Purification via recrystallization | Biosynth (N/A), Aikon (95+%) |
The steric bulk of the Boc group additionally stabilizes the spirocyclic core against ring-opening side reactions during high-temperature transformations (>100°C). This stability is reflected in the compound’s predicted high boiling point (484°C) [1] [5]. Post-deprotection, the exposed piperidine nitrogen serves as a site for sulfonylation, reductive amination, or acylation, enabling rapid generation of targeted libraries. For example, cGMP suppliers like AK Scientific and TRC list this Boc-spirobromide as a key intermediate for fragment-based drug discovery, emphasizing its >97% purity in milligram-to-gram quantities [1] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2